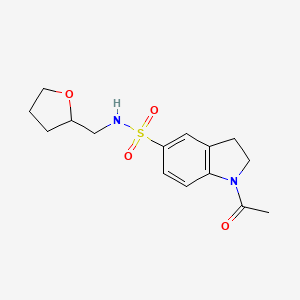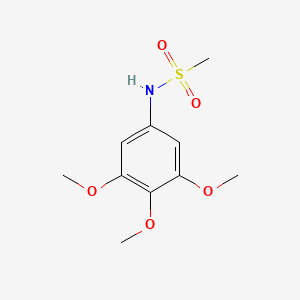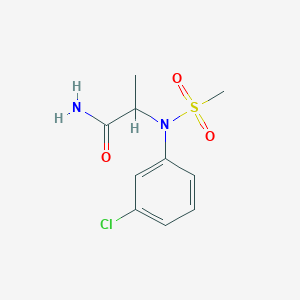
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide
説明
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide, also known as AHFS or AHFS-001, is a small molecule drug that has been developed for its potential therapeutic effects in various diseases.
作用機序
The exact mechanism of action of 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide is not fully understood. However, it has been suggested that 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. For example, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and physiological effects:
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been found to inhibit cell proliferation, induce apoptosis, and reduce the expression of genes involved in cancer growth and metastasis. In inflammation, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In the brain, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been found to protect neurons from oxidative stress and reduce the production of inflammatory cytokines.
実験室実験の利点と制限
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further research. However, there are also some limitations to using 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.
将来の方向性
There are several future directions for research on 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more specific and effective therapies. Another direction is to test its safety and efficacy in clinical trials, which could pave the way for its use in humans. Additionally, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide could be tested in combination with other drugs to determine if it has synergistic effects. Finally, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide could be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, which could increase its effectiveness as a therapeutic agent.
科学的研究の応用
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been studied for its potential therapeutic effects in several diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests that 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide may have potential as an anti-inflammatory agent.
In neurological disorder research, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been studied for its potential neuroprotective effects. It has been found to protect neurons from oxidative stress and reduce the production of inflammatory cytokines in the brain.
特性
IUPAC Name |
1-acetyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11(18)17-7-6-12-9-14(4-5-15(12)17)22(19,20)16-10-13-3-2-8-21-13/h4-5,9,13,16H,2-3,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTWYAWOTCOGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395352.png)
![ethyl {4-[(2-chlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4395366.png)
![3-ethoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B4395369.png)
![1-acetyl-4-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)piperazine](/img/structure/B4395376.png)
![4-chloro-N-(2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4395379.png)


![2-[4-(anilinomethyl)-2-chlorophenoxy]acetamide](/img/structure/B4395404.png)
![3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4395407.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfonyl)-4-pyrimidinecarboxamide](/img/structure/B4395411.png)

![2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide](/img/structure/B4395435.png)

![2-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4395446.png)